molecular formula C17H36F2N2 B1621852 Bis(dibutylamino)difluoromethane CAS No. 220405-41-4

Bis(dibutylamino)difluoromethane

Cat. No. B1621852
M. Wt: 306.5 g/mol
InChI Key: QSGNJWCYVPXGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(dibutylamino)difluoromethane is a chemical compound with the molecular formula C17H36F2N2 . It belongs to the chemical family of alkanes and methane . It is primarily used for research and development purposes .

Scientific Research Applications

1. Late-stage difluoromethylation

  • Summary of Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Methods of Application : The process involves various methods including electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

2. Difluoromethane Absorption Thermodynamics

  • Summary of Application : Difluoromethane is among the most used Hydrofluorocarbons (HFC) today for refrigeration and fire suppression. It has received attention from the scientific community for capture and separation through absorption and adsorption .
  • Methods of Application : The study examined 1298 type-5 deep eutectic solvents (DES) for the absorption and interaction mechanisms of difluoromethane (R32), due to their non-polar attributes .
  • Results or Outcomes : The pressure study showed a linear solubility increase with a pressure increase reaching up to 86 mol/mol% in a methyltrioctylammonium bromide and polyethylene glycol mixture at 9 bar .

3. Difluoroalkane Synthesis

  • Summary of Application : This process involves the synthesis of difluoroalkanes by fluorination or substitution .
  • Methods of Application : The process involves the use of Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), a new deoxofluorinating agent that is much more thermally stable than DAST (C2H5)2NSF3. It is effective for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to the corresponding gem-difluorides, and carboxylic acids to the trifluoromethyl derivatives .
  • Results or Outcomes : The process has shown superior performance compared to DAST in some cases .

4. Late-stage Difluoromethylation

  • Summary of Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Methods of Application : The process involves various methods including electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

5. Use in Refrigeration and Fire Suppression

  • Summary of Application : Difluoromethane is among the most used Hydrofluorocarbons (HFC) today for refrigeration and fire suppression .
  • Methods of Application : Difluoromethane is used directly in refrigeration systems and fire suppression equipment .
  • Results or Outcomes : Difluoromethane exhibits heat transfer coefficients higher than those of R-410A under the same operating conditions but also higher frictional pressure drops .

6. Difluoroalkane Synthesis

  • Summary of Application : This process involves the synthesis of difluoroalkanes by fluorination or substitution .
  • Methods of Application : The process involves the use of Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), a new deoxofluorinating agent that is much more thermally stable than DAST (C2H5)2NSF3. It is effective for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to the corresponding gem-difluorides, and carboxylic acids to the trifluoromethyl derivatives .
  • Results or Outcomes : The process has shown superior performance compared to DAST in some cases .

Safety And Hazards

Bis(dibutylamino)difluoromethane is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . The safety data sheet provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36F2N2/c1-5-9-13-20(14-10-6-2)17(18,19)21(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGNJWCYVPXGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(N(CCCC)CCCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381277
Record name N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine

CAS RN

220405-41-4
Record name N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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